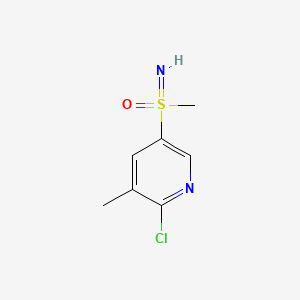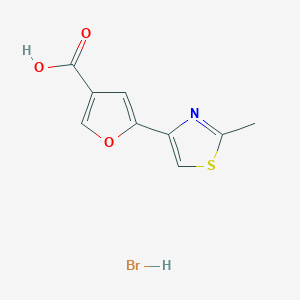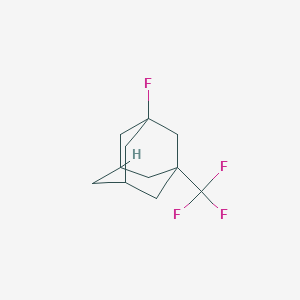
methyl S-(4-chlorophenyl)cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl S-(4-chlorophenyl)cysteinate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of cysteine, an amino acid, and features a 4-chlorophenyl group attached to the sulfur atom of the cysteine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-chlorophenyl)cysteinate typically involves the reaction of 4-chlorobenzyl chloride with cysteine in the presence of a base, followed by methylation of the resulting product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as ethanol or methanol
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl S-(4-chlorophenyl)cysteinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or disulfides
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl S-(4-chlorophenyl)cysteinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of methyl S-(4-chlorophenyl)cysteinate involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in oxidative stress responses or interact with receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl S-(4-fluorophenyl)cysteinate
- Methyl S-(4-bromophenyl)cysteinate
- Methyl S-(4-methylphenyl)cysteinate
Uniqueness
Methyl S-(4-chlorophenyl)cysteinate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with other substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C10H12ClNO2S |
|---|---|
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI-Schlüssel |
HIZBADLFLXWMNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CSC1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
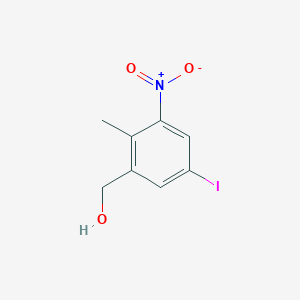
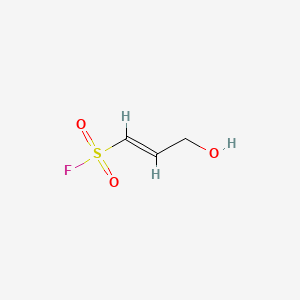
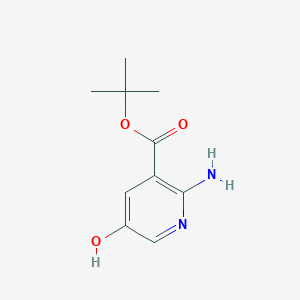
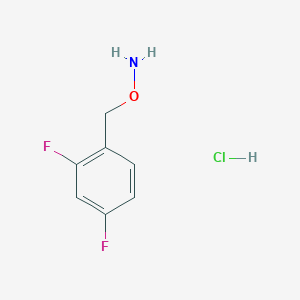
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
